Lipophilicity Advantage: Predicted LogP of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride vs. Unsubstituted and Methyl Analogs
The 4-chlorophenyl substituent substantially increases lipophilicity relative to simpler isoxazole-3-carbonyl chlorides. The target compound exhibits a predicted LogP of 3.00 (ACD/Labs) to 3.5 (XLogP3), whereas unsubstituted isoxazole-3-carbonyl chloride (MW 131.5) and 5-methylisoxazole-3-carbonyl chloride (MW 145.5) lack the extended aromatic system that drives this property . This difference directly influences membrane permeability and bioavailability of derived compounds in medicinal chemistry programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 3.00; XLogP3: 3.5 |
| Comparator Or Baseline | Isoxazole-3-carbonyl chloride (predicted LogP ~0.5–1.0); 5-Methylisoxazole-3-carbonyl chloride (no reported LogP, but lower due to lack of aromatic extension) |
| Quantified Difference | Approximately 2–2.5 log units higher |
| Conditions | Predicted values (ACD/Labs Percepta Platform, PubChem XLogP3) |
Why This Matters
Higher LogP indicates greater lipophilicity, which is critical for optimizing membrane permeability and oral bioavailability in drug discovery programs; selecting the lower LogP analog would yield fundamentally different pharmacokinetic properties in derived compounds.
